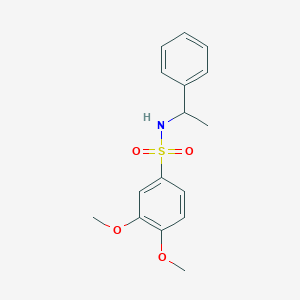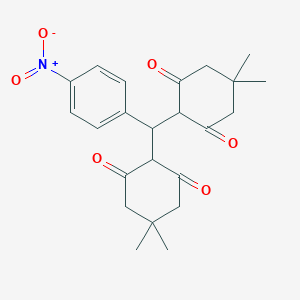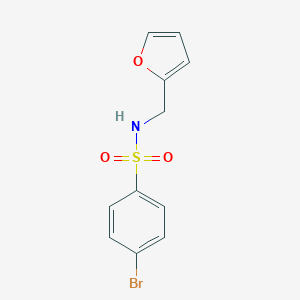![molecular formula C17H20N2O5S B273551 1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B273551.png)
1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine, also known as EFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EFP belongs to the class of sulfonamide compounds and has a molecular weight of 397.48 g/mol.
Mecanismo De Acción
The mechanism of action of 1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine involves the inhibition of the enzyme carbonic anhydrase. Carbonic anhydrase is an enzyme that plays a crucial role in various physiological processes such as acid-base balance and respiration. By inhibiting carbonic anhydrase, 1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine disrupts these physiological processes, leading to the inhibition of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine has been found to have several biochemical and physiological effects. Studies have shown that 1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine can inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. 1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine is its potential application in cancer research. 1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for the development of anti-cancer drugs. However, one of the limitations of 1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine is its toxicity. Studies have shown that 1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine can be toxic to normal cells, making it challenging to use in clinical settings.
Direcciones Futuras
There are several future directions for the research on 1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine. One of the significant future directions is the development of 1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine-based anti-cancer drugs. Researchers can explore the potential of 1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine in combination with other chemotherapeutic agents to enhance its anti-cancer properties. Another future direction is the development of 1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine-based anti-inflammatory drugs. Researchers can explore the potential of 1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine in treating various inflammatory diseases such as arthritis.
Conclusion:
In conclusion, 1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine has shown promising results in inhibiting the growth of cancer cells and possessing anti-inflammatory properties. However, 1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine's toxicity is a significant limitation, making it challenging to use in clinical settings. The future directions for 1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine research include the development of 1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine-based anti-cancer and anti-inflammatory drugs.
Métodos De Síntesis
The synthesis of 1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine involves the reaction of 4-Ethoxyaniline with 2-Furoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with sulfonyl chloride to obtain the final product, 1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine. The reaction scheme is shown below:
Aplicaciones Científicas De Investigación
1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine has shown promising results in various scientific research fields. One of the significant applications of 1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine is in the field of cancer research. Studies have shown that 1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine can inhibit the growth of cancer cells by inducing apoptosis. 1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propiedades
Nombre del producto |
1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine |
|---|---|
Fórmula molecular |
C17H20N2O5S |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C17H20N2O5S/c1-2-23-14-5-7-15(8-6-14)25(21,22)19-11-9-18(10-12-19)17(20)16-4-3-13-24-16/h3-8,13H,2,9-12H2,1H3 |
Clave InChI |
JVQYYJMBFSMXJG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
SMILES canónico |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Solubilidad |
54.7 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[(Mesitylsulfonyl)amino]benzoic acid](/img/structure/B273484.png)

![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B273493.png)
![4-tert-butyl-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B273494.png)

![3,4-diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazine-8(7H)-thione](/img/structure/B273498.png)

